Lisinopril R,S,S-isomer
Overview
Description
Lisinopril R,S,S-isomer is a stereoisomer of the widely used angiotensin-converting enzyme (ACE) inhibitor, lisinopril. This compound is known for its role in the treatment of hypertension, heart failure, and acute myocardial infarction. The R,S,S-isomer of lisinopril is an impurity that arises during the synthesis of lisinopril and is often referred to as impurity E .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of lisinopril R,S,S-isomer involves several steps. One common method includes the reaction of N-protecting group-L-lysine or N-protecting group-L-lysine-L-proline with sodium triacetoxyborohydride in the presence of glacial acetic acid and a suitable reaction solvent. The mixture is cooled, and a solution of alpha-oxo-phenylbutyrate in the reaction solvent is added dropwise. The reaction is allowed to proceed at room temperature for 2 to 6 hours, followed by the addition of water, extraction, recrystallization, filtration, and drying to obtain the intermediate .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for efficiency and safety. The use of sodium triacetoxyborohydride instead of sodium cyanoborohydride minimizes the generation of toxic by-products, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Lisinopril R,S,S-isomer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Lisinopril R,S,S-isomer has several applications in scientific research:
Chemistry: It is used to study the stereochemistry and impurity profiles of pharmaceutical compounds.
Biology: Researchers investigate its effects on biological systems to understand the role of stereoisomers in drug action.
Medicine: It serves as a reference standard for quality control in the production of lisinopril.
Industry: The compound is used in the development and optimization of synthetic routes for ACE inhibitors.
Mechanism of Action
Lisinopril R,S,S-isomer, like its parent compound, inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II. This action results in vasodilation and increased excretion of sodium and water, thereby reducing blood pressure. The inhibition of angiotensin II also prevents myocyte hypertrophy and vascular smooth muscle cell proliferation .
Comparison with Similar Compounds
Captopril: Another ACE inhibitor, but with a different chemical structure and shorter duration of action.
Enalapril: A prodrug that is converted to its active form, enalaprilat, in the body.
Ramipril: Known for its longer duration of action and higher potency compared to lisinopril.
Uniqueness: Lisinopril R,S,S-isomer is unique due to its specific stereochemistry, which influences its pharmacokinetic and pharmacodynamic properties. Unlike captopril and enalapril, lisinopril is not a prodrug and is active in its administered form .
Properties
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAWWYSOJDYHDC-KSZLIROESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235285 | |
Record name | Lisinopril R,S,S-isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85955-59-5 | |
Record name | Lisinopril R,S,S-isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085955595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lisinopril R,S,S-isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LISINOPRIL R,S,S-ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W66M58H0T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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